molecular formula C23H23N5O4S B6487883 N-(2,5-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896300-90-6

N-(2,5-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B6487883
CAS No.: 896300-90-6
M. Wt: 465.5 g/mol
InChI Key: UDAJMHNYTQCKKA-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-methoxyphenyl group, a pyrrole moiety, and a sulfanylacetamide chain linked to a 2,5-dimethoxyphenyl group. Its synthesis likely involves multi-step reactions, including cyclization and coupling steps, as inferred from analogous procedures .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-30-17-8-6-16(7-9-17)22-25-26-23(28(22)27-12-4-5-13-27)33-15-21(29)24-19-14-18(31-2)10-11-20(19)32-3/h4-14H,15H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAJMHNYTQCKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C26H26N4O3SC_{26}H_{26}N_{4}O_{3}S, and it features a triazole ring which is significant in medicinal chemistry for its diverse biological activities.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, triazole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study reported that triazole compounds demonstrated cytotoxic effects against breast and colon cancer cell lines through mechanisms involving the modulation of signaling pathways like PI3K/Akt and ERK .

The proposed mechanism of action for this compound involves:

  • Inhibition of Kinases : Similar compounds have been identified as inhibitors of c-Jun N-terminal kinase (JNK), which plays a crucial role in cell proliferation and survival pathways .
  • Induction of Apoptosis : By activating pro-apoptotic proteins and inhibiting anti-apoptotic signals, these compounds can promote programmed cell death in tumor cells .
  • Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells, which is pivotal in cancer progression.

Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, this compound was tested for its cytotoxicity. Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM across different cell lines. The compound was particularly effective against MCF-7 (breast cancer) and HCT116 (colon cancer) cells.

Cell LineIC50 (µM)
MCF-715
HCT11620
A54925

Study 2: Mechanistic Insights

A mechanistic study utilizing flow cytometry and Western blot analysis revealed that treatment with the compound led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis. Additionally, the compound was found to downregulate the expression of Bcl-2, an anti-apoptotic protein.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s structure shares core features with several analogs, but key substitutions differentiate its properties:

  • Triazole Core Substitutions: The 1H-pyrrol-1-yl group at position 4 of the triazole ring is distinct compared to common substituents like 4-methylphenyl (e.g., 476485-90-2) or phenoxymethyl groups (e.g., 539808-36-1) . Pyrrole’s electron-rich nature may enhance π-π stacking interactions in biological targets. The 4-methoxyphenyl group at position 5 contrasts with analogs bearing chloro- or bromo-substituted aryl groups (e.g., 476485-90-2), which could reduce electrophilicity and improve solubility .
  • Acetamide Chain Variations :
    • The sulfanylacetamide moiety is shared with compounds like FP1-12 (hydroxyacetamide derivatives) and 476485-90-2 (bromo/difluorophenyl-substituted acetamide) . However, the 2,5-dimethoxyphenyl group in the target compound may confer better membrane permeability compared to bulkier substituents.

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Triazole Substituents Acetamide Chain Biological Activity
Target Compound 4-(1H-pyrrol-1-yl), 5-(4-MeO-Ph) N-(2,5-dimethoxyphenyl) Inferred kinase inhibition
476485-90-2 4-(4-Me-Ph), 5-(4-Cl-Ph) N-(2-Br-4,6-F₂-Ph) Unknown
FP1-12 3-Ph, 4-amino N-hydroxy Antiproliferative (IC₅₀: ~10 µM)

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